molecular formula C13H18O2 B1166760 AFT-II toxin CAS No. 109020-93-1

AFT-II toxin

货号: B1166760
CAS 编号: 109020-93-1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AFT-II toxin, also known as this compound, is a useful research compound. Its molecular formula is C13H18O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biomedical Research Applications

AFT-II toxin has been utilized in several key areas of biomedical research:

  • Neuroscience : Researchers have employed AFT-II to investigate the physiological roles of sodium channels in neuronal function and pathology. Its specificity for certain sodium channel isoforms allows for detailed studies on channel gating mechanisms and their implications in diseases such as epilepsy and cardiac arrhythmias .
  • Pharmacological Studies : AFT-II serves as a model compound for developing new therapeutic agents targeting sodium channels. Its ability to modulate channel activity provides insights into designing drugs that can either enhance or inhibit channel function, potentially leading to treatments for pain management or cardiac disorders .
  • Toxicological Assessments : The toxin's effects on cellular systems have been studied to understand its toxicological profile. AFT-II has been shown to induce oxidative stress and apoptosis in various cell lines, which is crucial for evaluating the safety of marine-derived compounds in food products and pharmaceuticals .

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of AFT-II on neuronal cultures, revealing that exposure led to significant alterations in action potential firing patterns. The findings highlighted the potential risks associated with environmental exposure to marine toxins and their implications for public health .

Case Study 2: Drug Development

In another research effort, AFT-II was used as a lead compound to develop novel analgesics targeting sodium channels. The study demonstrated that derivatives of AFT-II exhibited enhanced selectivity and potency compared to traditional analgesics, suggesting a promising avenue for pain relief therapies .

Data Tables

Application AreaSpecific UseReference
NeuroscienceStudying sodium channel dynamics
PharmacologyDeveloping new analgesic compounds
ToxicologyAssessing cellular toxicity

常见问题

Basic Research Questions

Q. What structural features differentiate AFT-II from ATX-II and other sea anemone toxins?

AFT-II and ATX-II differ by a single amino acid substitution (L36A) and an additional glycine residue at the N-terminus in AFT-II. Structural characterization requires techniques like Edman degradation for sequencing, mass spectrometry (MS) for molecular weight verification, and nuclear magnetic resonance (NMR) for tertiary structure analysis. Comparative studies with BcIII (70% sequence similarity) highlight conserved functional domains .

Q. What are the standard assays for assessing AFT-II's activity on voltage-gated sodium (NaV) channels?

Patch-clamp electrophysiology is the gold standard for measuring AFT-II's effects on NaV isoforms. Dose-response curves (e.g., IC50/Kd values) are critical for quantifying potency. For example, AFT-II shows IC50 values of 460 nM on NaV1.3 and varying selectivity across isoforms (Nav1.4 > 1.5 > 1.6 > 1.3–1.1 > 1.2). Radioligand binding assays using tritiated toxins can complement functional studies .

Q. How does AFT-II's selectivity profile compare to other type 1 sea anemone toxins?

Q. What analytical techniques are used to characterize AFT-II's purity and stability?

High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while circular dichroism (CD) spectroscopy monitors structural integrity under varying pH/temperature conditions. Stability assays in physiological buffers (e.g., PBS) should include mass spectrometry to detect degradation products .

Q. How can researchers validate AFT-II's target engagement in cellular models?

Use fluorescently labeled AFT-II derivatives (e.g., FITC conjugation) for live-cell imaging to confirm binding specificity. CRISPR-Cas9 knockout of specific NaV isoforms in cell lines can further validate functional targeting. Co-immunoprecipitation with NaV antibodies provides biochemical confirmation .

Advanced Research Questions

Q. What experimental strategies explain AFT-II's variable selectivity across NaV isoforms?

Alanine scanning mutagenesis of AFT-II's surface residues, combined with homology modeling of NaV isoforms, can identify critical binding interfaces. For example, substituting K36 in AFT-II (vs. ATX-II's L36) alters electrostatic interactions with NaV1.4's domain II voltage sensor. Electrophysiological mapping of chimeric NaV channels (e.g., swapping domains between isoforms) clarifies structural determinants of selectivity .

Q. How can researchers resolve contradictions in reported AFT-II potency across studies?

Meta-analyses of dose-response data (e.g., IC50 ranges for NaV1.4: 120–460 nM) should account for methodological variables:

  • Expression system differences (e.g., Xenopus oocytes vs. mammalian cells).
  • Assay temperature (current kinetics vary at 22°C vs. 37°C).
  • Toxin batch purity (validate via HPLC/MS). Statistical tools like ANOVA with post-hoc tests can quantify inter-study variability .

Q. What methods optimize AFT-II's stability for prolonged physiological assays?

Chemical modifications (e.g., PEGylation) or formulation in protease inhibitors (e.g., aprotinin) extend AFT-II's half-life in tissue preparations. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. For in vivo studies, encapsulation in liposomes improves bioavailability .

Q. How to design cross-species studies on AFT-II's effects?

Compare AFT-II's activity on orthologs (e.g., human vs. murine NaV1.4) using site-directed mutagenesis to pinpoint species-specific residues. Phylogenetic analysis of NaV sequences across taxa (e.g., fish, mammals) can predict evolutionary conservation of AFT-II binding sites .

Q. What computational approaches predict AFT-II's interaction with novel NaV subtypes?

Molecular dynamics (MD) simulations of AFT-II docked to NaV homology models (e.g., AlphaFold-predicted structures) identify potential binding pockets. Free-energy perturbation (FEP) calculations quantify the impact of mutations on binding affinity. Validate predictions with electrophysiology on understudied isoforms (e.g., NaV1.8/1.9) .

属性

CAS 编号

109020-93-1

分子式

C13H18O2

分子量

0

同义词

AFT-II toxin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。